molecular formula C9H12N2O3 B11901396 Ethyl 5-amino-6-methoxypicolinate

Ethyl 5-amino-6-methoxypicolinate

Cat. No.: B11901396
M. Wt: 196.20 g/mol
InChI Key: QVWOZGIKPYGHEY-UHFFFAOYSA-N
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Description

Ethyl 5-amino-6-methoxypicolinate is a chemical compound with the molecular formula C9H12N2O3. It is a derivative of picolinic acid and features an amino group at the 5-position and a methoxy group at the 6-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-6-methoxypicolinate typically involves the reaction of 5-amino-6-methoxypyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-6-methoxypicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-6-methoxypicolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 5-amino-6-methoxypicolinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-6-methylpicolinate
  • Ethyl 5-amino-6-chloropicolinate
  • Ethyl 5-amino-6-fluoropicolinate

Uniqueness

Ethyl 5-amino-6-methoxypicolinate is unique due to the presence of both an amino group and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 5-amino-6-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(12)7-5-4-6(10)8(11-7)13-2/h4-5H,3,10H2,1-2H3

InChI Key

QVWOZGIKPYGHEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)N)OC

Origin of Product

United States

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